(2S)-3-acetyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine
CAS No.: 7801-80-1
Cat. No.: VC0558075
Molecular Formula: C22H40N2O6
Molecular Weight: 428.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7801-80-1 |
|---|---|
| Molecular Formula | C22H40N2O6 |
| Molecular Weight | 428.57 |
| IUPAC Name | (2S)-3-acetyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine |
| Standard InChI | InChI=1S/C12H23N.C10H17NO6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(12)16-5-7(8(13)14)11-9(15)17-10(2,3)4/h11-13H,1-10H2;7H,5H2,1-4H3,(H,11,15)(H,13,14)/t;7-/m.0/s1 |
| Standard InChI Key | BFHBGKISYHNARI-ZLTKDMPESA-N |
| SMILES | CC(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
| Canonical SMILES | CC(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Introduction
Chemical Structure and Composition
Molecular Components and Structure
The compound consists of two primary components connected through a salt formation:
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The first component, (2S)-3-acetyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, is a modified Boc-L-serine structure where:
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The (2S) designation indicates L-stereochemistry at the alpha carbon
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The 3-acetyloxy group represents an acetylated hydroxyl on the serine side chain
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The (2-methylpropan-2-yl)oxycarbonylamino portion is the tert-butoxycarbonyl (Boc) protecting group
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The second component, N-cyclohexylcyclohexanamine (dicyclohexylamine or DCHA), serves as a stabilizing counterion .
This compound represents a modified version of the parent structure (2S)-3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid (Boc-L-Serine), with acetylation at the hydroxyl group and formation of a dicyclohexylamine salt .
Physical and Chemical Properties
The properties of this compound derive from its component structures. The following table summarizes key physical and chemical characteristics:
The acetylation of the hydroxyl group significantly alters the compound's properties compared to unmodified Boc-Ser-OH.DCHA, increasing lipophilicity and reducing hydrogen bonding potential.
Synthesis Methodology
Synthetic Routes
The synthesis of this compound typically follows a multi-step process:
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Protection of the amino group of L-serine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine
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Acetylation of the hydroxyl side chain using acetyl chloride or acetic anhydride
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Salt formation with dicyclohexylamine
The dicyclohexylamine salt formation is particularly important as the free acid form is often non-crystalline, making handling and purification challenging.
Reaction Conditions and Optimization
| Reaction Stage | Reagents | Conditions | Key Considerations |
|---|---|---|---|
| Boc Protection | Boc₂O, Et₃N | Aqueous dioxane, pH 8-9, 0-25°C | pH control critical for selectivity |
| Acetylation | Ac₂O or AcCl, base | Organic solvent, 0-25°C | Control of temperature to prevent side reactions |
| Salt Formation | DCHA, organic solvent | Room temperature | Selection of appropriate solvent for crystallization |
| Purification | Recrystallization | Various solvent systems | Critical for obtaining high purity |
Industrial production methods typically employ similar synthetic routes but with optimized conditions to ensure maximum yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maintain stereochemical integrity.
Applications in Scientific Research
Peptide Synthesis
The primary application of this compound is in peptide synthesis, where it serves as a building block with specialized properties:
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The Boc group protects the amino function during coupling reactions
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The acetylated hydroxyl prevents unwanted side reactions during synthesis
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The dicyclohexylamine salt form improves stability and handling properties
The compound enables selective coupling reactions during peptide bond formation, which is crucial for synthesizing complex peptides with desired biological activities.
Pharmaceutical Development
In pharmaceutical research, this compound contributes to the development of peptide-based therapeutics. The protected and modified serine residue can be incorporated into peptides designed for various therapeutic applications:
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Enzyme inhibitors targeting specific proteases
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Peptide mimetics designed to interact with biological targets
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Modified peptides with enhanced stability against enzymatic degradation
These applications leverage the unique structural features of the modified serine residue to enhance pharmacological properties of the resulting peptides.
Chemical Reactivity Profile
Deprotection Reactions
The compound undergoes specific deprotection reactions essential for its utility in synthesis:
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The Boc group can be selectively removed under acidic conditions, typically using trifluoroacetic acid in dichloromethane
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The acetyl group can be hydrolyzed under mild basic conditions to regenerate the hydroxyl functionality
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The dicyclohexylamine component can be removed through acidification and extraction
These selective deprotection steps allow for precise control during multistep peptide synthesis processes.
Coupling Reactions
Following appropriate deprotection, the compound participates in coupling reactions to form peptide bonds. Common coupling conditions include:
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Use of carbodiimide reagents such as dicyclohexylcarbodiimide (DCC)
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Addition of additives like hydroxybenzotriazole (HOBt) to minimize racemization
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Reaction in aprotic solvents such as dichloromethane or N,N-dimethylformamide
The compound's structural features allow for efficient coupling while maintaining stereochemical integrity.
Structural Comparisons
Related Compounds
This compound belongs to a family of protected amino acid derivatives commonly used in peptide synthesis:
| Compound | Structure | Distinguishing Features |
|---|---|---|
| Boc-Ser-OH | (2S)-3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | Free hydroxyl group, free acid form |
| Boc-Ser-OH.DCHA | (2S)-3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine | Dicyclohexylamine salt, free hydroxyl |
| Our Compound | (2S)-3-acetyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine | Acetylated hydroxyl, DCHA salt |
| Fmoc-Ser-OH | (2S)-3-Hydroxy-2-[(9H-fluoren-9-ylmethoxy)carbonylamino]propanoic acid | Alternative Fmoc protection strategy |
The acetylation of the hydroxyl group in our compound provides distinct reactivity compared to standard Boc-Ser-OH derivatives .
Research Significance
Advantages in Peptide Chemistry
The specific structure of this compound offers several advantages in peptide synthesis:
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The acetylated hydroxyl prevents unwanted side reactions during coupling
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The Boc protection is compatible with solid-phase peptide synthesis methodologies
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The DCHA salt form provides improved stability and handling properties
These features make the compound particularly valuable for synthesizing complex peptides with challenging sequences.
Current Research Applications
Recent studies involving similar protected serine derivatives highlight their importance in various research areas:
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Development of peptide-based enzyme inhibitors targeting proteases involved in disease processes
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Creation of peptidomimetics with enhanced pharmacokinetic properties
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Investigation of structure-activity relationships in biologically active peptides
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Material science applications, such as enhancing properties of silica gel hybrids
The specialized nature of this compound makes it valuable in contexts where precise control of serine reactivity is required.
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